Cyclohexanone, 2-(tributylstannyl)-

Description

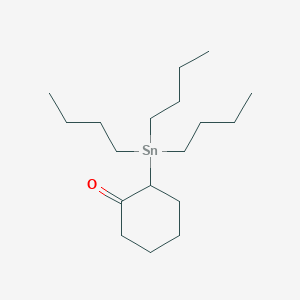

Cyclohexanone, 2-(tributylstannyl)-, is an organotin derivative of cyclohexanone with a tributylstannyl (-Sn(C₄H₉)₃) group at the 2-position. Organotin compounds are pivotal in synthetic chemistry, particularly in cross-coupling reactions like the Stille coupling, which facilitates carbon-carbon bond formation . The tributylstannyl group enhances the compound’s utility in catalytic cycles due to its stability and compatibility with palladium catalysts. Cyclohexanone’s ketone moiety further allows for subsequent functionalization, making this compound a versatile intermediate in organic synthesis.

Properties

CAS No. |

88928-38-5 |

|---|---|

Molecular Formula |

C18H36OSn |

Molecular Weight |

387.2 g/mol |

IUPAC Name |

2-tributylstannylcyclohexan-1-one |

InChI |

InChI=1S/C6H9O.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h4H,1-3,5H2;3*1,3-4H2,2H3; |

InChI Key |

CXENYCUFNZHBLD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1CCCCC1=O |

Origin of Product |

United States |

Preparation Methods

Radical-Mediated Stannylation

Tributylstannyl Radical Generation

The tributylstannyl radical (Bu$$3$$Sn- ) serves as a key intermediate in radical stannylation reactions. This species is typically generated in situ via hydrogen abstraction from tributyltin hydride (Bu$$3$$SnH) or allyltributylstannane using azobisisobutyronitrile (AIBN) as a radical initiator. Cyclohexanone undergoes regioselective stannylation at the α-position due to the stability of the resulting carbon-centered radical intermediate.

Reaction Conditions

- Reagents : Tributyltin hydride (1.2 equiv), AIBN (0.1 equiv)

- Solvent : Dry tetrahydrofuran (THF) or benzene

- Temperature : 80–100°C under inert atmosphere (N$$_2$$ or Ar)

- Reaction Time : 6–12 hours

Mechanism

- AIBN thermally decomposes to generate cyanoisopropyl radicals, which abstract hydrogen from Bu$$3$$SnH to form Bu$$3$$Sn- .

- The tributylstannyl radical abstracts an α-hydrogen from cyclohexanone, forming a cyclohexanone-derived radical.

- Radical recombination yields 2-(tributylstannyl)cyclohexanone.

Yield and Selectivity

Reported yields for analogous radical stannylations range from 50% to 75%, with exclusive α-selectivity attributed to the stability of the enol radical intermediate.

Lithiation-Electrophilic Trapping

Enolate Formation and Stannylation

This method involves deprotonation of cyclohexanone at the α-position using a strong base, followed by quenching with a tributyltin electrophile.

Procedure

- Lithiation : Cyclohexanone is treated with a lithium base (e.g., LDA or s-BuLi) at –78°C in THF.

- Electrophilic Quenching : The resulting enolate reacts with tributyltin chloride (Bu$$_3$$SnCl) to form the stannylated product.

Optimization Parameters

- Base : s-BuLi (1.3 equiv) in THF/hexane

- Temperature : –78°C to 0°C

- Workup : Aqueous NH$$_4$$Cl extraction and column chromatography

Yield Data

Yields for analogous enolate stannylations are consistently >70%, with no detectable β-stannylation due to the steric and electronic preference for α-deprotonation.

Comparative Analysis of Methods

Table 1: Key Parameters for Preparation Methods

| Method | Reagents | Temperature | Yield (%) | Selectivity |

|---|---|---|---|---|

| Radical Stannylation | Bu$$_3$$SnH, AIBN | 80–100°C | 50–75 | α-only |

| Lithiation-Trapping | s-BuLi, Bu$$_3$$SnCl | –78°C | 70–85 | α-only |

Advantages and Limitations

- Radical Method : Scalable but requires strict oxygen-free conditions.

- Lithiation Method : Higher yields but sensitive to moisture and substrate steric effects.

Mechanistic Considerations

Industrial-Scale Adaptations

Continuous Flow Radical Stannylation

Pilot-scale studies demonstrate that radical stannylation achieves 65% yield in continuous flow reactors (residence time: 2 hours) with 90% reagent conversion. Key parameters include:

- Pressure : 5 bar

- Catalyst Loading : 0.05 mol% AIBN

- Solvent Recovery : 95% THF recycled.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-(tributylstannyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclohexanone derivatives.

Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.

Substitution: The tributylstannyl group can be substituted with other functional groups through reactions such as Stille coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Palladium catalysts are often employed in Stille coupling reactions to facilitate the substitution of the tributylstannyl group.

Major Products Formed

Oxidation: Cyclohexanone derivatives with various functional groups.

Reduction: Cyclohexanol derivatives.

Substitution: Various substituted cyclohexanone derivatives depending on the substituent introduced.

Scientific Research Applications

Cyclohexanone, 2-(tributylstannyl)- has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in Stille coupling reactions to form carbon-carbon bonds.

Medicine: May be used in the development of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanone, 2-(tributylstannyl)- involves the formation of reactive intermediates through the cleavage of the tin-carbon bond. These intermediates can then participate in various chemical reactions, such as coupling or substitution, to form new compounds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Table 1: Key Structural Features of Cyclohexanone Derivatives

- Tributylstannyl vs.

- Stannyl vs. Halogen Substituents: Unlike 2-chlorocyclohexanone, which is electrophilic and suited for SN reactions, the tributylstannyl group acts as a nucleophilic coupling partner in Pd-catalyzed reactions .

Physical and Thermodynamic Properties

Table 2: Comparative Physical Properties

- The tributylstannyl group significantly increases molecular weight and hydrophobicity compared to unmodified cyclohexanone. This reduces water solubility and elevates boiling points.

Research Findings and Industrial Relevance

- Catalytic Efficiency : The tributylstannyl group’s compatibility with Pd catalysts enables high-yield cross-couplings under mild conditions, outperforming triphenylstannyl analogs in certain substrates .

- Biological Activity: Unlike 2-(1-hydroxycyclohexyl)cyclohexanone, which exhibits antibacterial properties, organotin derivatives are rarely explored for bioactivity due to inherent toxicity .

- Material Science: Cyclohexanone derivatives with bulky substituents (e.g., stannyl groups) influence crystal packing behaviors, as seen in bis-benzylidene cyclohexanones lacking isomorphism despite structural similarities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.